3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid

Description

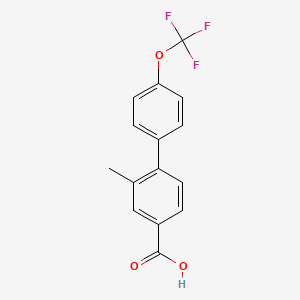

3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid (CAS: 1261560-31-9) is a substituted benzoic acid derivative with the molecular formula C₁₅H₁₁F₃O₃ and a molar mass of 296.24 g/mol . Its structure features a methyl group at the 3-position and a 4-trifluoromethoxyphenyl moiety at the 4-position of the benzoic acid core. The trifluoromethoxy (-OCF₃) group is electron-withdrawing, enhancing the compound's acidity and influencing its solubility and membrane permeability .

Properties

IUPAC Name |

3-methyl-4-[4-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c1-9-8-11(14(19)20)4-7-13(9)10-2-5-12(6-3-10)21-15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLFYAGZIUYKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50691785 | |

| Record name | 2-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50691785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261560-31-9 | |

| Record name | 2-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50691785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid typically begins with commercially available starting materials such as 4-trifluoromethoxybenzene and 3-methylbenzoic acid.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under anhydrous conditions and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Formation of 3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid derivatives with additional carboxylic acid groups.

Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the development of new materials with specific properties.

Biology:

- Investigated for its potential biological activity and interactions with biomolecules.

- Studied for its effects on cellular processes and pathways.

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development.

- Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

- Utilized in the production of specialty chemicals and intermediates.

- Applied in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid is compared to structurally related benzoic acid derivatives (Table 1). Key differences in substituents, physicochemical properties, and biological activity are highlighted.

Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives

Structural and Electronic Effects

- Substituent Position : The placement of substituents significantly impacts electronic distribution. For example, the 3-methyl group in the target compound increases steric bulk compared to 2-methoxy in the analog from , altering binding interactions in biological systems.

- Electron-Withdrawing Groups: The trifluoromethoxy group (-OCF₃) in the target compound enhances acidity (pKa ~3.5 estimated) compared to non-fluorinated analogs like 4-phenoxybenzoic acid (pKa ~4.2) .

- Halogen vs.

Physicochemical and Extraction Properties

- Lipophilicity : The trifluoromethoxy group increases logP (predicted ~3.8) compared to methoxy-substituted analogs (logP ~2.9) , favoring membrane permeability.

- Extraction Efficiency : Benzoic acid derivatives with high distribution coefficients (e.g., m >10) are extracted rapidly (<5 minutes) in emulsion liquid membranes due to solubility in the membrane phase . The target compound’s trifluoromethoxy group likely enhances extraction rates compared to acetic acid derivatives .

Biological Activity

3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₁F₃O₃

- Molecular Weight : 296.241 g/mol

- CAS Number : 1261560-10-6

The compound features a trifluoromethoxy group, which enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The trifluoromethoxy group may facilitate these interactions by increasing the compound's metabolic stability and pharmacokinetic properties .

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties .

- Cellular Pathway Modulation : It may modulate cellular pathways that are critical in inflammation and pain response, making it a candidate for therapeutic applications in inflammatory diseases .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on soluble epoxide hydrolase inhibitors (sEHIs) demonstrate that these compounds can reduce inflammatory cytokines in murine models challenged with lipopolysaccharides (LPS) .

Pharmacokinetic Properties

The pharmacokinetic profiles of related compounds suggest that the incorporation of the trifluoromethoxy group enhances their bioavailability and stability in vivo. For example, the oral bioavailability of certain sEH inhibitors has been reported to be high, indicating potential for effective therapeutic use .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-4-(4-trifluoromethoxyphenyl)benzoic acid?

- Methodological Answer : The synthesis typically involves coupling reactions and functional group transformations. For example, a benzoic acid core can be functionalized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling to introduce the trifluoromethoxy group. Key steps include:

- Esterification : Protection of the carboxylic acid group using tert-butyl esters to prevent side reactions during subsequent steps .

- Triazine Coupling : Reaction with triazine derivatives under controlled temperatures (e.g., 45°C) to introduce substituents, followed by deprotection .

- Purification : Recrystallization or column chromatography to achieve >95% purity, as indicated for structurally similar compounds .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Melting Point Analysis : Compare observed melting points (e.g., 180–220°C for related benzoic acid derivatives) with literature values to assess purity .

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions and detect impurities. For example, δ ~3.8 ppm (methoxy groups) and aromatic proton splitting patterns are critical .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₀H₉F₃O₃, theoretical 220.15 g/mol) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity and acidity?

- Methodological Answer :

- Acidity Studies : The electron-withdrawing trifluoromethoxy group increases the benzoic acid’s acidity. Compare pKa values with analogues (e.g., 4-methoxybenzoic acid) via potentiometric titration or computational methods (DFT). Benzoic acid derivatives with strong electron-withdrawing groups typically exhibit pKa values ~2–3 .

- DFT Modeling : Calculate electron density maps and HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attack .

Q. What strategies resolve contradictions in NMR data for structurally similar benzoic acid derivatives?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly in aromatic regions (e.g., δ 6.9–7.3 ppm for ortho/meta protons) .

- X-ray Crystallography : Determine crystal structures to unambiguously assign substituent positions and confirm regioselectivity in synthesis .

Q. How does the compound’s stability vary under biotic/abiotic conditions, and what analytical methods detect degradation products?

- Methodological Answer :

- Stability Assays : Incubate the compound in buffer (pH 7.4) or simulated biological matrices (e.g., liver microsomes) at 37°C. Monitor degradation via LC-MS/MS over 24–72 hours .

- Non-Target Screening : Use high-resolution LC-QTOF-MS to identify degradation products (e.g., decarboxylated or hydroxylated derivatives) and propose degradation pathways .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Screen against enzyme/receptor structures (e.g., cyclooxygenase-2) using software like AutoDock Vina. Prioritize binding poses with favorable ΔG values (< -8 kcal/mol) .

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with the carboxylic acid group) using tools like Schrödinger’s Phase .

Methodological Resources

- Synthesis Optimization : Refer to protocols for triazine-based coupling reactions in Monatshefte für Chemie .

- Analytical Workflows : Use LC-MS/MS (Creative Proteomics) for degradation studies and NMR guidelines for complex spectra .

- Computational Tools : Leverage TDDFT for electronic property analysis and molecular docking for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.